![molecular formula C11H12N2OS B5120067 2-imino-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B5120067.png)
2-imino-5-(4-methylbenzyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-imino-5-(4-methylbenzyl)-1,3-thiazolidin-4-one is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as PPARγ agonist and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
2-aminothiazole derivatives have shown promise in the field of anticancer drug discovery . They have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . For example, dasatinib and alpelisib, two clinically applied anticancer drugs, contain a 2-aminothiazole scaffold .
Antioxidant Applications
2-aminothiazole-based compounds have been associated with antioxidant activity . Antioxidants play a crucial role in protecting the body from damage by free radicals, which are often implicated in chronic diseases and aging processes.
Antimicrobial Applications
These compounds have also been linked to antimicrobial activity . This makes them potentially useful in the development of new drugs to combat resistant strains of bacteria and other microbes.
Anti-inflammatory Applications
2-aminothiazole derivatives have been found to possess anti-inflammatory properties . This could make them useful in treating conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Antiviral Applications
Some 2-aminothiazole derivatives have shown antiviral properties . This suggests potential for the development of new antiviral drugs.
Anticonvulsant Applications
There is evidence to suggest that 2-aminothiazole derivatives may have anticonvulsant properties . This could potentially lead to new treatments for epilepsy and other seizure disorders.
Antidiabetic Applications
Some 2-aminothiazole derivatives have been associated with antidiabetic activity . This could potentially lead to new treatments for diabetes.
Antihypertensive Applications
2-aminothiazole derivatives have also been linked to antihypertensive activity . This could potentially lead to new treatments for high blood pressure.
Wirkmechanismus
Target of Action
It is known that 2-aminothiazole derivatives, which are structurally similar, have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that 2-aminothiazole anticancer agents exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . They are known to interact with multiple enzyme targets such as EGFR/VGFER kinase .
Biochemical Pathways
2-aminothiazole derivatives are known to affect a broad spectrum of biological activities .
Result of Action
2-aminothiazole derivatives are known to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Eigenschaften
IUPAC Name |
2-amino-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-2-4-8(5-3-7)6-9-10(14)13-11(12)15-9/h2-5,9H,6H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZYOLSNGXJSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806763 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Imino-5-(4-methylbenzyl)-1,3-thiazolidin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.